molecular formula C23H29N5O4 B3015035 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938761-47-8

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3015035
M. Wt: 439.516
InChI Key: XDIVUHFASATSHZ-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D conformational diagram.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials. It includes the specific reagents, conditions, and techniques needed for each step of the synthesis.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other analytical methods (like X-ray crystallography) to determine the compound’s structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity. It includes identifying what types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, stability, reactivity, etc.).


Scientific Research Applications

Analytical Applications in Antioxidant Activity

The compound is part of a broader group of substances whose antioxidant activity has been a significant focus in various fields, including food engineering, medicine, and pharmacy. Analytical methods such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) have been used to determine the antioxidant activity of such compounds. Spectrophotometry, often involving characteristic color changes or discoloration, is a common method for assessing the kinetics or equilibrium state in these assays. These methods have been successfully applied in the analysis of antioxidants or the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Role in Pharmaceutical Analysis

The compound's structural similarities with other pharmacologically significant compounds have drawn attention to its potential in drug discovery and pharmaceutical analysis. For instance, Linagliptin, structurally similar, is analyzed using various methods, including high-performance thin-layer chromatography (HPTLC), highlighting the importance of such compounds in pharmaceutical analysis. The study of these compounds supports the development of validated stability-indicating HPTLC methods for determining drug content and possible degradation products in tablet dosage forms (Rode & Tajne, 2021).

Importance in Synthetic Biology

The compound falls within the spectrum of synthetic biology, particularly in the context of developing unnatural base pairs beyond standard Watson-Crick base pairs. Research in this area emphasizes the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. The development of unnatural base pairs, such as those involving imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, demonstrates the role of compounds with complex structures like 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in advancing the field of synthetic biology (Saito-Tarashima & Minakawa, 2018).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, etc. It also includes appropriate safety precautions and procedures for handling, storage, and disposal.


Future Directions

This involves discussing potential areas for further research or application of the compound. This could include potential uses, improvements to its synthesis, or investigations into its properties or mechanisms of action.


I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4/c1-16-17(2)28-19-20(24-22(28)26(16)12-14-32-15-13-29)25(3)23(31)27(21(19)30)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,29H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIVUHFASATSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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